molecular formula C19H19BrFNO B1324823 4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone CAS No. 898775-17-2

4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone

Cat. No. B1324823
CAS RN: 898775-17-2
M. Wt: 376.3 g/mol
InChI Key: SFKNJLKYJCBQCP-UHFFFAOYSA-N
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Description

The compound "4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone" is a chemical entity that appears to be related to various research areas, including organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar benzophenone derivatives and piperidine-containing compounds.

Synthesis Analysis

The synthesis of related compounds involves several steps, including the formation of Grignard reagents, catalytic hydrogenation, and Friedel-Crafts reactions. For instance, the synthesis of a deuterated piperidine derivative was achieved through a Grignard reaction followed by deoxygenation and ring saturation using a palladium on carbon catalyst . Similarly, the synthesis of a neuroleptic agent involved a Friedel-Crafts reaction and subsequent steps including ketalization, condensation with piperidine, and catalytic hydrogenolysis . These methods could potentially be adapted for the synthesis of "4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone."

Molecular Structure Analysis

Structural characterization of related compounds is typically performed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (LC-MS). X-ray diffraction studies can also be used to determine the crystal structure and confirm the molecular geometry . The molecular structure of related compounds is often stabilized by intra- and intermolecular hydrogen bonds, which can be analyzed using Hirshfeld surface analysis to understand the solid-state interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of Grignard reagents, Friedel-Crafts acylation, and catalytic hydrogenation or hydrogenolysis. These reactions are crucial for introducing various functional groups and constructing the piperidine scaffold, which is a common feature in many bioactive compounds . The reactivity of the benzophenone core can be manipulated through these reactions to introduce substituents like bromo and fluoro groups, which are present in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives and piperidine-containing compounds can vary widely depending on their substitution patterns. The presence of halogen atoms, such as bromine and fluorine, can influence the compound's reactivity, polarity, and intermolecular interactions. These properties are important for the compound's potential applications in medicinal chemistry and material science. The papers provided do not directly discuss the physical and chemical properties of "4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone," but the methodologies and analyses used for related compounds can provide insights into these properties .

Scientific Research Applications

Synthesis and Medical Applications

  • 4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone derivatives have been synthesized for various medical applications. For example, derivatives have been used in the synthesis of neuroleptic agents for metabolic studies (Nakatsuka, Kawahara, & Yoshitake, 1981). These agents are essential in psychiatric treatments, particularly for schizophrenia and bipolar disorder.

Fluorescence Properties

  • Compounds related to 4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone have been studied for their fluorescence properties. For instance, 1-Bromo-4-(2,2-diphenylvinyl)benzene, a related compound, has demonstrated significant fluorescence intensity in both solution and solid states, indicating potential applications in materials science and bioimaging (Liang Zuo-qi, 2015).

Grignard Reagent Formation and Reactivity

  • The compound has been involved in studies exploring the formation and reactivity of Grignard reagents. These studies are crucial in organic chemistry for understanding reaction mechanisms and developing new synthetic methods (Hein et al., 2015).

Comparative Imaging Studies

  • A benzophenone-based labeling compound, structurally similar to 4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone, has been synthesized for comparative imaging studies with positron emission tomography (PET) and single-photon computed tomography (SPECT). This research aids in the development of advanced imaging techniques in medical diagnostics (Li et al., 2003).

Investigation in Drug Metabolizing Enzymes

  • Halogenated biphenyls, which include structures related to 4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone, have been studied for their impact on drug-metabolizing enzymes. These studies contribute to understanding how different compounds affect liver enzymes, crucial for drug safety and efficacy (Bandiera et al., 1982).

Antiproliferative Properties

  • Novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, related to the compound , have been synthesized and evaluated for their antiproliferative activity. Such studies are significant for the development of new cancer therapies (Prasad et al., 2009).

properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFNO/c20-17-9-8-16(12-18(17)21)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKNJLKYJCBQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642698
Record name (4-Bromo-3-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone

CAS RN

898775-17-2
Record name Methanone, (4-bromo-3-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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